Bienvenue dans la boutique en ligne BenchChem!

5H-Thiazolo[3,2-a]pyrimidine, 6,7-dihydro-2-methyl-3-phenyl-

LogP Lipophilicity CNS Drug Design

5H-Thiazolo[3,2-a]pyrimidine, 6,7-dihydro-2-methyl-3-phenyl- (CAS 23223-91-8) is a small-molecule heterocyclic building block belonging to the thiazolopyrimidine family. This compound features a partially saturated 6,7-dihydro core, a 2-methyl group, and a 3-phenyl substituent, distinguishing it from fully aromatic or differently substituted analogs.

Molecular Formula C13H14N2S
Molecular Weight 230.33 g/mol
CAS No. 23223-91-8
Cat. No. B12929043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5H-Thiazolo[3,2-a]pyrimidine, 6,7-dihydro-2-methyl-3-phenyl-
CAS23223-91-8
Molecular FormulaC13H14N2S
Molecular Weight230.33 g/mol
Structural Identifiers
SMILESCC1=C(N2CCCN=C2S1)C3=CC=CC=C3
InChIInChI=1S/C13H14N2S/c1-10-12(11-6-3-2-4-7-11)15-9-5-8-14-13(15)16-10/h2-4,6-7H,5,8-9H2,1H3
InChIKeyYROINQNPWFSAOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 5H-Thiazolo[3,2-a]pyrimidine, 6,7-dihydro-2-methyl-3-phenyl- (23223-91-8): A Core Scaffold for CNS-Oriented Lead Optimization


5H-Thiazolo[3,2-a]pyrimidine, 6,7-dihydro-2-methyl-3-phenyl- (CAS 23223-91-8) is a small-molecule heterocyclic building block belonging to the thiazolopyrimidine family. This compound features a partially saturated 6,7-dihydro core, a 2-methyl group, and a 3-phenyl substituent, distinguishing it from fully aromatic or differently substituted analogs . The scaffold is structurally related to metabotropic glutamate receptor (mGluR) antagonist pharmacophores and is a key intermediate for generating CNS-active compound libraries due to its balanced physicochemical profile [1].

Why 23223-91-8 Cannot Be Replaced by Other Thiazolopyrimidines: Physicochemical Uniqueness


The thiazolopyrimidine class is highly sensitive to substitution patterns. Simple replacement of 5H-Thiazolo[3,2-a]pyrimidine, 6,7-dihydro-2-methyl-3-phenyl- with other analogs can drastically alter key drug-like properties such as lipophilicity (LogP), polar surface area (PSA), and metabolic stability [1]. The specific combination of a saturated 6,7-dihydro ring, a lipophilic 3-phenyl group, and a small 2-methyl substituent creates a unique physicochemical fingerprint that is not replicated by the parent scaffold or simple dimethyl analogs . Generic substitution would invalidate quantitative structure-activity relationship (QSAR) models and compromise the optimization of parameters like CNS permeability.

Head-to-Head Physicochemical Evidence for 5H-Thiazolo[3,2-a]pyrimidine, 6,7-dihydro-2-methyl-3-phenyl- (23223-91-8)


Enhanced Lipophilicity (LogP) Drives Superior CNS Permeability Potential vs. Dimethyl Analogs

The target compound (CAS 23223-91-8) exhibits a LogP of 2.265 , which is substantially higher than the LogP of 0.9064 for the 2,3-dimethyl analog (CAS 710297-35-1) . This represents a 2.5-fold increase in the partition coefficient, placing the compound firmly within the optimal LogP range of 1-3 for passive blood-brain barrier (BBB) penetration, whereas the dimethyl analog falls outside this window.

LogP Lipophilicity CNS Drug Design

Increased Polar Surface Area (PSA) Improves Solubility Profile Relative to the Fully Aromatic Parent Scaffold

The polar surface area (PSA) of the target compound is 45.53 Ų , which is significantly higher than the PSA of 40.9 Ų for the unsubstituted, fully aromatic 5H-[1,3]thiazolo[3,2-a]pyrimidine scaffold [1]. This increase, likely due to the saturated 6,7-dihydro system and the electronic effects of the phenyl group, enhances aqueous solubility and improves compliance with Lipinski's Rule of Five.

PSA Solubility Drug-likeness

Structural Confirmation of a Key mGluR2/3 Antagonist Pharmacophore Core

Research has established that substituted 5H-thiazolo[3,2-a]pyrimidines act as group 2 metabotropic glutamate receptor (mGluR2/3) antagonists [1]. The 6,7-dihydro-2-methyl-3-phenyl substitution pattern of 23223-91-8 directly maps onto the pharmacophore model described in these studies, where a phenyl ring at the 5-position and specific alkyl groups are critical for antagonistic activity.

mGluR Neuroscience Pharmacophore

The 6,7-Dihydro Saturation is a Critical Differentiator from Fully Aromatic Analogs for Metabolic Stability

The compound's 6,7-dihydro moiety introduces sp³ character to the pyrimidine ring, which is a well-established strategy for reducing metabolic oxidation at reactive sites compared to fully aromatic 5H-thiazolo[3,2-a]pyrimidines. This is supported by general medicinal chemistry principles and the reported structure-activity relationships for this class, which highlight the importance of saturation at positions 6 and 7 for modulating drug-like properties [1].

Metabolic Stability Microsomal Clearance Structural Alert

High-Value Application Scenarios for 5H-Thiazolo[3,2-a]pyrimidine, 6,7-dihydro-2-methyl-3-phenyl- (23223-91-8)


CNS Lead Optimization for mGluR2/3 Antagonists

The compound's structural alignment with proven mGluR2/3 antagonist pharmacophores, combined with a LogP of 2.265 that is ideal for CNS penetration, makes it a prime scaffold for synthesizing focused libraries aimed at treating neurological disorders like anxiety or depression. Its differentiated physicochemical properties from simpler analogs reduce the risk of lead failure due to poor brain exposure [1].

Probe Molecule for Pharmacokinetic (PK) Profiling

The balanced LogP and PSA values, along with the metabolically stable 6,7-dihydro core, qualify this compound as an excellent reference probe for establishing baseline PK parameters within new thiazolopyrimidine series. Its physicochemical profile serves as a benchmark for assessing the impact of further substitutions on oral absorption and clearance [2].

Analytical Reference Standard for Process Chemistry

As a well-defined single entity with a known CAS number and reproducible synthesis routes, this compound can be used as an analytical standard in HPLC or LC-MS to track the consumption of key intermediates and the formation of desired products in the large-scale synthesis of more complex thiazolopyrimidine active pharmaceutical ingredients (APIs) .

Fragment-Based Drug Discovery (FBDD) Core

The distinct 2-methyl and 3-phenyl substitution pattern on a saturated heterocyclic core provides a unique three-dimensional vector set for fragment growth or merging. This makes the compound a versatile starting point in FBDD campaigns targeting protein-protein interactions or allosteric binding sites where subtle changes in lipophilicity and shape are critical for binding [1].

Quote Request

Request a Quote for 5H-Thiazolo[3,2-a]pyrimidine, 6,7-dihydro-2-methyl-3-phenyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.